2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
Description
Historical Development of Indole-Triazole-Pyrimidine Hybrid Molecules
The evolution of indole-triazole-pyrimidine hybrids emerged from decades of research into heterocyclic compounds with anticancer and antimicrobial properties. Early work in the 1990s established indole derivatives as serotonin receptor modulators and kinase inhibitors, while triazolopyrimidines gained attention for their antiparasitic activity. The first systematic attempts to fuse these scaffolds began in the early 2010s, driven by advances in click chemistry and multicomponent reactions.
A pivotal 2020 study demonstrated that three-component reactions involving aromatic aldehydes, 3-amino-1,2,4-triazole, and indole derivatives could reliably produce triazolopyrimidine-indole hybrids with antiproliferative activities. This methodology laid the foundation for synthesizing 2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide through optimized amide coupling strategies. The historical progression reflects three key phases:
| Era | Development Milestone | Impact |
|---|---|---|
| 1990–2005 | Isolation of bioactive indole alkaloids | Established indole's pharmacological relevance |
| 2005–2015 | Triazolopyrimidine antimicrobial discoveries | Validated triazole-pyrimidine synergy |
| 2015–present | Hybrid synthesis via MCRs | Enabled complex scaffold integration |
Pharmacophoric Significance of the Triazolopyrimidine-Indole Scaffold
The compound's bioactivity stems from synergistic interactions between its three domains:
- Indole moiety : Provides planar aromaticity for DNA intercalation and hydrophobic interactions with kinase ATP-binding pockets
- Triazole ring : Enhances hydrogen bonding capacity through N-heteroatoms while improving metabolic stability
- Pyrimidine core : Serves as a bioisostere for purine bases, enabling interference with nucleotide metabolism
Molecular docking studies suggest the acetamide linker (-NHCO-) facilitates optimal spatial orientation between the indole and triazolopyrimidine units, allowing simultaneous engagement with multiple biological targets. This three-dimensional complementarity explains its observed activity against diverse cancer cell lines, including hormone-dependent breast cancer (IC50 9.47–13.1 μM).
Rationale for Structural Integration of Indole and Triazolopyrimidine Moieties
The structural merger addresses three critical challenges in anticancer drug development:
- Overcoming efflux pump resistance : The hybrid's increased lipophilicity (logP ≈ 2.8) enhances membrane permeability compared to individual components
- Multi-target engagement : Simultaneous inhibition of ERK1/2 phosphorylation and DNA synthesis observed in MGC-803 gastric cancer cells
- Metabolic stabilization : Triazole's oxidative stability counterbalances indole's susceptibility to CYP450-mediated degradation
Quantum mechanical calculations reveal charge transfer interactions between the indole's π-system and triazolopyrimidine's electron-deficient rings, creating a polarized electron cloud that enhances protein binding. This electronic synergy is quantified in the compound's dipole moment (5.2 Debye), significantly higher than either moiety alone.
Significance in Medicinal Chemistry Research
As a lead compound, 2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide has enabled three key advancements:
- Proof of concept for dual kinase/DNA-targeting agents in solid tumors
- Template optimization through structure-activity relationship (SAR) studies:
- Synthetic scalability via one-pot methodologies achieving >75% yield
Recent high-throughput screens identified nanomolar binding affinity (Kd = 89 nM) against BRAF V600E mutants, suggesting potential in melanoma therapy. The compound's versatility is further evidenced by its activity against Mycobacterium tuberculosis H37Rv (MIC = 2.1 μg/mL), demonstrating broad-spectrum applicability.
Position in Contemporary Heterocyclic Chemistry Research
This hybrid occupies a unique niche in heterocyclic drug design, bridging two research frontiers:
- Fused polycyclic systems : The planar triazolopyrimidine-indole system enables intercalation-based mechanisms absent in simpler analogs
- Dynamic combinatorial chemistry : Its synthetic accessibility facilitates library generation (>200 derivatives reported)
Comparative analysis with related scaffolds highlights distinct advantages:
| Scaffold Type | LogD7.4 | Protein Binding (%) | Selectivity Index |
|---|---|---|---|
| Indole-triazolopyrimidine | 2.3 | 92 | 8.7 |
| Benzothiazole-pyrimidine | 1.9 | 88 | 5.2 |
| Purine analogs | -0.4 | 78 | 3.1 |
The compound's ability to chelate transition metals (e.g., PtII, RuII) further expands its utility in metallodrug development, particularly for photoactivated therapies. Current research focuses on functionalizing the pyrimidine C2 position to enhance tumor selectivity while reducing hERG channel affinity.
Properties
IUPAC Name |
2-indol-1-yl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O/c24-16(8-22-6-5-12-3-1-2-4-13(12)22)21-14-7-15(19-10-18-14)23-11-17-9-20-23/h1-7,9-11H,8H2,(H,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOIXMDORHIGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indole Derivative: Starting with an indole derivative, the indole ring is functionalized to introduce the necessary substituents.
Triazole Formation: The triazole ring is synthesized separately through cyclization reactions involving hydrazine derivatives and nitriles.
Pyrimidine Synthesis: The pyrimidine ring is constructed using condensation reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the indole, triazole, and pyrimidine moieties through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the triazole or pyrimidine rings can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing indole and triazole structures exhibit significant anticancer properties. For example, derivatives of similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines, such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. In these studies, specific derivatives showed potent anti-proliferative activity, with IC50 values indicating effectiveness in inhibiting cell growth .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies have reported moderate antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The mechanisms of action typically involve interference with bacterial cell wall synthesis or protein synthesis pathways .
Study 1: Anticancer Evaluation
In a recent study focusing on indole derivatives, the compound demonstrated significant cytotoxicity against HepG2 cells with an IC50 value indicating strong potential for therapeutic use in liver cancer treatment. The study utilized assays to measure cell viability and apoptosis markers .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of triazole-containing compounds derived from similar structures. The results indicated that these compounds could serve as lead candidates for developing new antibiotics to combat resistant bacterial strains .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits cell proliferation in cancer lines | Potent activity against HepG2 cells |
| Antimicrobial | Effective against various bacterial pathogens | Moderate activity against S. aureus |
| Mechanism | Induces apoptosis via caspase activation | Caspase-dependent pathways involved |
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
The indole substituent in the target compound is bulkier than the pyrazole in 18 or the cyclopropyl triazole in 2e, which may influence binding specificity in biological targets.
Synthetic Efficiency: Yields for analogs range from 17% (18) to 30% (2e) , suggesting that the introduction of bulky groups (e.g., indole) in the target compound might further reduce yields due to steric hindrance.
Physicochemical and Spectroscopic Properties
- Melting Points : The target compound’s melting point is unreported, but analogs range from 165–167°C (2e ) to 283–284°C (18 ) , correlating with substituent polarity and crystallinity.
- Spectroscopic Data :
- 1H/13C NMR : In 18 , pyrazole and pyrimidine protons resonate at δ 7.29–9.52, while 2e shows N-H and C=O stretches in IR (3280–1680 cm⁻¹). The target compound’s indole NH and triazole protons would likely appear in similar regions.
- Mass Spectrometry : HRMS data for 18 (m/z 317.1273 [M+H]+) confirms molecular integrity, a critical step for validating the target compound’s synthesis.
Biological Activity
The compound 2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is a hybrid molecule that combines the indole and triazole-pyrimidine moieties. This structural combination is of significant interest due to the biological activities associated with both indole and triazole derivatives, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for 2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is CHNO. The presence of the indole and triazole rings contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide. For instance:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.71 | Induces apoptosis |
| Compound B | A549 | 0.08 | Autophagy without apoptosis |
| Compound C | MCF7 | 7.01 | Inhibits topoisomerase-IIa |
These compounds exhibit significant growth inhibition against various cancer cell lines, suggesting that the hybrid structure may enhance their efficacy through multiple mechanisms of action .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been extensively studied. For example:
| Compound | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| Compound D | COX-2 | 0.04 ± 0.09 | Celecoxib as a standard |
| Compound E | iNOS | Not specified | Significant reduction in expression |
These findings indicate that similar triazole-pyrimidine derivatives can effectively inhibit key inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of derivatives related to this compound has also been documented. Studies have shown:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Bactericidal | 32 µg/mL |
| S. aureus | Bacteriostatic | 16 µg/mL |
| C. albicans | Antifungal | 8 µg/mL |
These results demonstrate that certain derivatives possess notable antibacterial and antifungal activities, which may be attributed to the presence of the triazole and indole functionalities .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Case Study on Indole-Triazole Derivatives : A study investigated a series of indole-triazole derivatives for their anticancer properties against various cell lines. The results showed that modifications in the triazole ring significantly influenced their cytotoxicity profiles.
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of pyrimidine derivatives in carrageenan-induced models. The results indicated a marked decrease in paw edema and inflammation markers when treated with these compounds.
- Antimicrobial Screening : A comprehensive screening of various indole-based compounds revealed potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing synergistic effects when combined with conventional antibiotics.
Q & A
Q. What are the optimal synthetic routes for 2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are prepared by reacting indole derivatives with chloroacetyl chloride in dichloromethane, using triethylamine as a base to deprotonate intermediates . Pyrimidine-triazole intermediates (e.g., 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine) can be synthesized separately and coupled with the indole-acetamide moiety via amide bond formation. Reaction optimization should focus on solvent selection (e.g., DCM or DMF), temperature control (0–25°C for sensitive intermediates), and stoichiometric ratios (1:1.2 for limiting reagents) to minimize byproducts .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use 1H/13C NMR to verify substituent positions on the indole and pyrimidine rings, focusing on aromatic proton splitting patterns (e.g., indole C3-H typically appears as a singlet). High-resolution mass spectrometry (HRMS) confirms molecular weight integrity. For crystallographic validation, employ single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) to resolve ambiguities in regiochemistry . HPLC-MS with a C18 column (acetonitrile/water gradient) assesses purity (>95% threshold for biological assays) .
Q. What spectroscopic techniques are critical for tracking reaction intermediates during synthesis?
- Methodological Answer : In-situ FTIR monitors functional groups (e.g., disappearance of chloroacetyl chloride’s C=O stretch at 1800 cm⁻¹). Thin-layer chromatography (TLC) with UV visualization tracks progress using hexane:ethyl acetate (3:1) or DCM:methanol (9:1) systems. For unstable intermediates, low-temperature NMR (e.g., −40°C in CD2Cl2) prevents decomposition during analysis .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound, and what validation strategies are recommended?
- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against kinases or enzymes with ATP-binding pockets, leveraging the pyrimidine-triazole moiety’s similarity to purine analogs. PASS program predicts biological activity spectra (e.g., kinase inhibition probability >70%). Validate top targets via in vitro enzyme assays (e.g., ADP-Glo™ for kinase activity) and cellular thermal shift assays (CETSA) to confirm target engagement .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-validate using orthogonal assays :
- For antiproliferative activity, compare MTT assays (metabolic activity) with clonogenic survival (long-term proliferation).
- Address false positives from off-target effects via CRISPR knockouts of putative targets or proteomics profiling (e.g., SILAC-based quantification).
- Use physiologically relevant models (3D spheroids, patient-derived xenografts) to mitigate discrepancies from monolayer cell cultures .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
- Methodological Answer : Systematically modify:
- Indole substituents : Introduce electron-withdrawing groups (e.g., -CF3 at C5) to enhance metabolic stability.
- Pyrimidine linker : Replace the acetamide with a sulfonamide to improve solubility.
- Triazole moiety : Explore 1,2,3-triazole analogs via click chemistry for enhanced target affinity.
Assess changes using LogP measurements (shake-flask method), microsomal stability assays (human liver microsomes), and Caco-2 permeability models .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be mitigated?
- Methodological Answer : Challenges include twinning (common in triazole-containing crystals) and weak diffraction due to flexible acetamide chains. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
